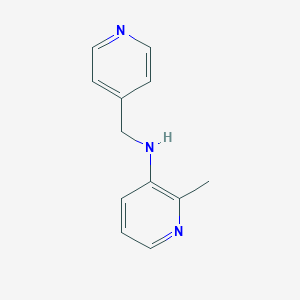

2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine

描述

属性

IUPAC Name |

2-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-10-12(3-2-6-14-10)15-9-11-4-7-13-8-5-11/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNWOSOJTSBEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination of 2-Methylpyridin-3-amine with Pyridine-4-carbaldehyde

Reductive amination is a widely employed strategy for synthesizing secondary amines. For this compound, 2-methylpyridin-3-amine reacts with pyridine-4-carbaldehyde in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature facilitates imine formation followed by reduction.

Reaction Scheme :

$$

\text{2-Methylpyridin-3-amine} + \text{Pyridine-4-carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine}

$$

Optimization Insights :

- Solvent Selection : Methanol ensures solubility of both reactants and avoids side reactions.

- Stoichiometry : A 1:1 molar ratio minimizes unreacted aldehyde, with excess amine (1.2 eq) improving yield.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Nucleophilic Substitution via 3-Bromo-2-methylpyridine

This method employs 3-bromo-2-methylpyridine and pyridin-4-ylmethanamine under Buchwald-Hartwig coupling conditions. A palladium catalyst (e.g., Pd(OAc)₂) with Xantphos as a ligand in toluene at 110°C enables C–N bond formation.

Reaction Conditions :

- Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

- Base : Cs₂CO₃ (2.5 eq)

- Yield : 78–82% after 12 hours.

Advantages :

- Tolerance for electron-deficient pyridines.

- Scalable to multi-gram quantities without significant yield loss.

Direct Alkylation of 2-Methylpyridin-3-amine

Alkylation using pyridin-4-ylmethyl bromide under basic conditions offers a one-step route. In dimethylformamide (DMF), potassium carbonate (K₂CO₃) deprotonates the amine, facilitating nucleophilic attack on the alkyl halide.

Procedure :

- Combine 2-methylpyridin-3-amine (1 eq), pyridin-4-ylmethyl bromide (1.1 eq), and K₂CO₃ (2 eq) in DMF.

- Heat at 80°C for 6 hours.

- Extract with dichloromethane, wash with water, and concentrate.

Challenges :

- Competing over-alkylation requires careful stoichiometric control.

- Purification via recrystallization (ethanol/water) yields 70–75% product.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 2-methylpyridin-3-amine and pyridin-4-ylmethanol using Mitsunobu conditions. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 100°C for 20 minutes achieve 88% yield.

Key Parameters :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Reductive Amination | 85–90 | ≥95 | 4–6 h | High |

| Buchwald-Hartwig | 78–82 | ≥98 | 12 h | Moderate |

| Direct Alkylation | 70–75 | ≥90 | 6 h | High |

| Microwave-Assisted | 88 | ≥97 | 0.33 h | Limited |

Selection Criteria :

- Industrial Preference : Reductive amination and direct alkylation balance yield and scalability.

- Research Settings : Microwave methods favor rapid screening despite equipment constraints.

Characterization and Quality Control

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.60 (d, J = 4.0 Hz, 1H, Py-H), 7.91–7.88 (m, 1H, Py-H), 3.88 (s, 3H, CH₃), 1.67 (s, 2H, CH₂).

- MS (ESI) : m/z 226 [M+H]⁺.

Impurity Profiling :

- Common byproducts include dialkylated amines (<2%) and unreacted aldehyde (<1%).

化学反应分析

Types of Reactions

2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine serves as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance therapeutic effects against various diseases, including cancer and neurodegenerative disorders.

Case Study:

Research has shown that derivatives of this compound can inhibit specific enzymes linked to cancer progression, making them potential candidates for drug development aimed at targeting mutated forms of receptors involved in tumor growth .

Materials Science

The compound can be incorporated into polymers and other materials to improve their properties, such as conductivity and thermal stability. This application is particularly relevant in the development of advanced materials used in electronics and nanotechnology.

Example:

Incorporation into conductive polymers has been explored to enhance their electrical properties, making them suitable for applications in organic electronics .

Biological Studies

Due to its structural similarity to biologically active molecules, 2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is utilized in studying enzyme interactions and receptor binding mechanisms. It aids in understanding cellular signaling pathways and metabolic processes.

Research Findings:

Studies indicate that this compound can modulate cell signaling pathways by interacting with specific receptors, thereby influencing gene expression and cellular metabolism .

Biochemical Analysis

The compound has been shown to interact with multiple enzymes, influencing their activity through inhibition or activation. Additionally, it may affect gene expression patterns, contributing to changes in cellular function.

Transport and Distribution

Research suggests that 2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine interacts with transporters or binding proteins within cells, affecting its bioavailability and therapeutic efficacy .

作用机制

The mechanism of action of 2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Structural and Functional Analogues

Pyridine Derivatives with Antiparasitic Activity

- UDO and UDD (): These non-azolic CYP51 inhibitors contain trifluoromethyl and chlorophenyl groups. Unlike the target compound, their extended piperazine and ethanone moieties enhance binding to Trypanosoma cruzi CYP51, demonstrating IC₅₀ values comparable to posaconazole .

- Key Difference : The absence of bulky aromatic systems in 2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine may limit its antiparasitic efficacy compared to UDO/UDD.

COX-2 Inhibitors ()

- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives : These compounds feature an imidazo[1,2-a]pyridine core with para-substituted phenyl groups. Docking studies confirm their selective COX-2 inhibition, driven by sulfonyl or methylsulfonyl substituents .

- Key Difference : The target compound lacks the imidazo ring and sulfonyl groups critical for COX-2 binding, suggesting divergent therapeutic applications.

Schiff Base and Tetrazole Derivatives ()

- The nitro and dichlorophenyl groups enhance redox activity .

- Key Difference : The target compound’s simpler structure may reduce metabolic stability compared to C2/C6’s conjugated systems.

Tankyrase Inhibitors ()

- Triazolopyridine derivatives (3a-q, 5a-b) : These feature fused triazole-pyridine rings synthesized via amide coupling. They inhibit tankyrase, a target in oncology, by mimicking ATP-binding motifs .

- Key Difference : The absence of a triazole ring in the target compound limits its applicability in tankyrase inhibition.

Structural Analogues with Modified Backbones

Cyclopentyl-Piperidine Derivatives ()

- N-{3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine : This complex amine includes a cyclopentyl-piperidine scaffold, enhancing lipophilicity and CNS penetration. Hydrogenation steps optimize stability for neurological targets .

- Key Difference : The target compound’s linear pyridine backbone lacks the steric bulk required for CNS receptor engagement.

4-Aminoquinoline Antiproliferative Agents ()

- 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine: Substitutions on the quinoline core confer antiproliferative activity against MCF-7 breast cancer cells. The trifluoromethyl group enhances metabolic resistance .

- Key Difference: The target compound’s pyridine rings lack the quinoline system’s planar rigidity, critical for DNA intercalation.

Data Table: Structural and Pharmacological Comparison

生物活性

2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry and biological research due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its interaction with biomolecules, cellular effects, and implications for drug development.

Chemical Structure and Properties

The compound features a pyridine core with a methyl group and a pyridin-4-ylmethyl substituent. Its unique structure allows it to interact with various biological targets, making it a subject of investigation for potential therapeutic uses.

1. Enzyme Interactions

Research indicates that 2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine interacts with several enzymes, influencing their activity. The compound's binding affinity is attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with enzyme active sites. This interaction can lead to either inhibition or activation of enzymatic functions, depending on the target enzyme involved.

2. Cellular Effects

The compound has been shown to affect cellular functions significantly:

- Cell Signaling Pathways : It modulates various signaling pathways, impacting gene expression and cellular metabolism.

- Antiproliferative Activity : Studies have demonstrated its potential in inhibiting the growth of cancer cell lines, including HeLa and A549 cells, with observed IC50 values indicating effective antiproliferative properties .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

The mechanism by which 2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine exerts its biological effects involves several pathways:

- Binding Interactions : The compound binds to specific molecular targets, altering their activity.

- Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with the compound, indicating its role in transcriptional regulation.

Case Study: Anticancer Activity

In a recent study examining the anticancer properties of pyridine derivatives, 2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine was highlighted for its promising activity against multiple cancer cell lines. The study utilized various assays to measure cell viability and proliferation rates post-treatment, confirming the compound's potential as an anticancer agent .

Case Study: Antimicrobial Properties

Another aspect of research focused on the antimicrobial activity of similar pyridine derivatives revealed that compounds with structural similarities to 2-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly across different strains, suggesting that modifications in the molecular structure can enhance antimicrobial efficacy .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Inhibition/activation depending on target enzyme |

| Antiproliferative | Effective against cancer cell lines (IC50 values) |

| Antimicrobial | Moderate activity against various bacterial strains |

常见问题

Q. What protocols ensure safe handling during high-temperature/pressure reactions?

- Methodological Answer :

- Containment : Use sealed reactors with pressure relief valves for reactions above 100°C.

- Ventilation : Perform reactions in fume hoods with HEPA filters to capture pyridine vapors.

- Personal protective equipment (PPE) : Wear flame-resistant lab coats and chemical-resistant gloves (e.g., Silver Shield®).

- Emergency response : Pre-test small-scale reactions to anticipate exothermic events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。